MAO-B vs. MAO-A Selectivity
4-Amino-6-fluoro-2-phenylquinoline is a moderate inhibitor of human monoamine oxidase B (MAO-B) with an IC50 of 15.4 µM . It shows a 6.5-fold selectivity window against human MAO-A, where its IC50 is 100 µM . While this potency is modest, the selectivity profile is a key differentiator, as many simple quinoline MAO inhibitors exhibit little to no subtype selectivity. This data provides a defined baseline for SAR studies aimed at improving potency while maintaining or enhancing selectivity.
| Evidence Dimension | MAO-B Inhibition vs. MAO-A Inhibition (Selectivity) |
|---|---|
| Target Compound Data | IC50 = 15.4 µM for MAO-B; IC50 = 100 µM for MAO-A |
| Comparator Or Baseline | 4-Amino-6-fluoro-2-phenylquinoline's own activity on MAO-A (Internal baseline) |
| Quantified Difference | 6.5-fold selectivity for MAO-B over MAO-A |
| Conditions | In vitro fluorescence-based enzyme assay using human recombinant MAO-A and MAO-B, measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes . |
Why This Matters
This quantitative selectivity profile defines a starting point for medicinal chemists developing next-generation MAO-B inhibitors with reduced off-target MAO-A activity.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401987&google=BDBM50401987 (accessed 2026-04-22). View Source
